4-Bromo-2-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol
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Overview
Description
4-Bromo-2-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol is a complex organic compound that belongs to the class of benzothiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine ring. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzothiazepine ring can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazepine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenol
- 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
- 4-Phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl derivatives
Uniqueness
4-Bromo-2-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol is unique due to the combination of its bromine atom, phenyl group, and benzothiazepine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89406-24-6 |
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Molecular Formula |
C21H16BrNOS |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-bromo-2-(4-phenyl-2,3-dihydro-1,5-benzothiazepin-2-yl)phenol |
InChI |
InChI=1S/C21H16BrNOS/c22-15-10-11-19(24)16(12-15)21-13-18(14-6-2-1-3-7-14)23-17-8-4-5-9-20(17)25-21/h1-12,21,24H,13H2 |
InChI Key |
SZRBDICFSVYRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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